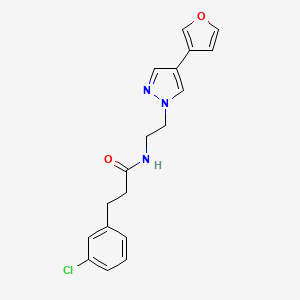
3-(3-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a chemical compound that has been the subject of scientific research due to its potential use as a drug. This compound is also known as CEP-33779 and has been found to have various biochemical and physiological effects.
作用機序
CEP-33779 works by inhibiting the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. NF-κB is activated by various stimuli, including cytokines, growth factors, and stress. Inhibition of NF-κB by CEP-33779 leads to a reduction in the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, CEP-33779 has been found to have other biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes. CEP-33779 has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
CEP-33779 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has been found to be stable in various solvents and at different pH values. However, there are also limitations to its use in lab experiments. CEP-33779 has poor solubility in water, which can make it difficult to use in cell-based assays. It also has low bioavailability, which can limit its effectiveness in animal models.
将来の方向性
There are several future directions for research on CEP-33779. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). Studies have shown that CEP-33779 can reduce inflammation in animal models of colitis, and it may have potential as a treatment for human IBD. Another area of interest is its use in combination therapy with other drugs. CEP-33779 has been found to enhance the effectiveness of chemotherapy drugs in animal models of cancer. Finally, there is interest in developing more potent and selective inhibitors of NF-κB that can be used in clinical settings.
合成法
The synthesis of 3-(3-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide involves the reaction of 3-chlorobenzoyl chloride with 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethylamine in the presence of a base. The resulting product is then treated with propanoic acid to obtain the final compound.
科学的研究の応用
3-(3-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide has been studied for its potential use as a drug in various diseases. It has been found to inhibit the activity of a protein called nuclear factor kappa B (NF-κB), which is involved in inflammation and cancer. Studies have shown that CEP-33779 can reduce inflammation in animal models of arthritis and colitis. It has also been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in animal models.
特性
IUPAC Name |
3-(3-chlorophenyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-17-3-1-2-14(10-17)4-5-18(23)20-7-8-22-12-16(11-21-22)15-6-9-24-13-15/h1-3,6,9-13H,4-5,7-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOGELZBKDYJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2753652.png)
![N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2753655.png)
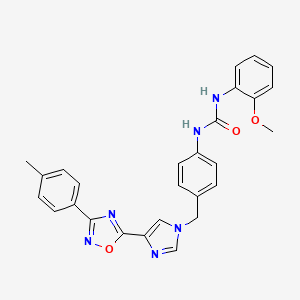
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2753658.png)

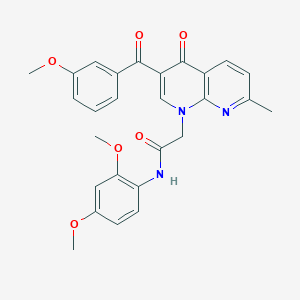

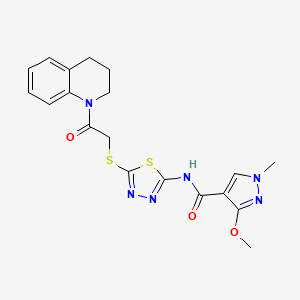
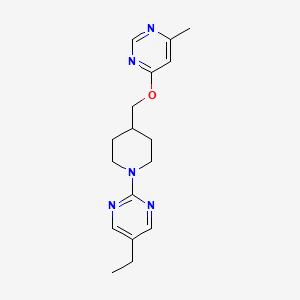

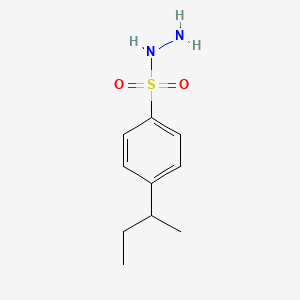
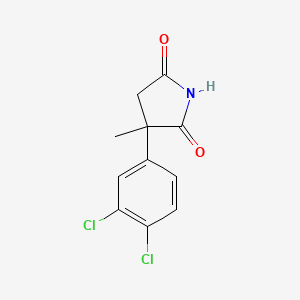
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2753674.png)
![6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2753675.png)